molecular formula C8H9N3 B12540141 4-(2-Aminoethyl)picolinonitrile

4-(2-Aminoethyl)picolinonitrile

Cat. No.: B12540141
M. Wt: 147.18 g/mol
InChI Key: OVXWGLJAODDZIU-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)picolinonitrile: is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of an aminoethyl group attached to the fourth position of the picolinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)picolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization and is performed in a stepwise and one-pot fashion .

Industrial Production Methods: In industrial settings, the production of picolinonitriles, including this compound, often involves oxidative ammonolysis of α-picoline. This process is carried out in a flow-type reactor using catalysts such as vanadium pentoxide and titanium dioxide. The reaction conditions typically include temperatures ranging from 330-370°C and contact times of 1-2 seconds .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various substituted picolinonitriles, amines, and oxides .

Scientific Research Applications

4-(2-Aminoethyl)picolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-Aminoethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminoethyl and nitrile groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-(2-aminoethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c9-3-1-7-2-4-11-8(5-7)6-10/h2,4-5H,1,3,9H2

InChI Key

OVXWGLJAODDZIU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCN)C#N

Origin of Product

United States

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